4,4/'-(1-Methylpentylidene)bisphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

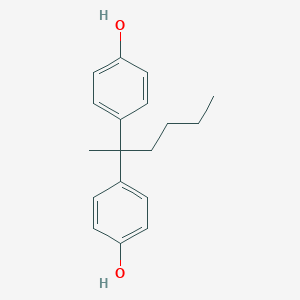

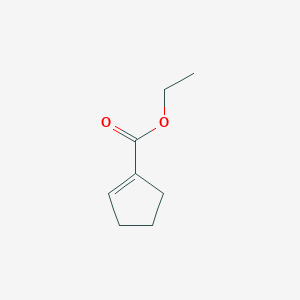

4,4/'-(1-Methylpentylidene)bisphenol', also known as BisMP, is an organic compound that belongs to the family of bisphenols. It is a colorless solid material with a molecular formula of C23H28O2. BisMP is widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

4,4/'-(1-Methylpentylidene)bisphenol has been shown to act as an estrogen receptor agonist, which means that it can bind to the estrogen receptor and mimic the effects of estrogen in the body. The mechanism of action of 4,4/'-(1-Methylpentylidene)bisphenol involves the activation of the estrogen receptor signaling pathway, which regulates various physiological processes, such as cell growth, differentiation, and apoptosis.

Biochemical and Physiological Effects:

4,4/'-(1-Methylpentylidene)bisphenol has been shown to have various biochemical and physiological effects, such as the stimulation of cell growth, the induction of cell differentiation, and the inhibition of cell apoptosis. It has also been shown to affect the expression of various genes, such as the genes involved in the regulation of cell cycle progression, DNA repair, and oxidative stress response.

Advantages and Limitations for Lab Experiments

4,4/'-(1-Methylpentylidene)bisphenol has several advantages for lab experiments, such as its high purity, good solubility in organic solvents, and low toxicity. However, it also has some limitations, such as its high cost, limited availability, and potential environmental impacts.

Future Directions

There are several future directions for the research on 4,4/'-(1-Methylpentylidene)bisphenol. One direction is to study its potential applications in the fields of biomedicine and materials science. 4,4/'-(1-Methylpentylidene)bisphenol has been shown to have potential applications in the development of drug delivery systems, tissue engineering scaffolds, and electronic materials. Another direction is to study its environmental impacts and develop strategies to reduce its potential risks to human health and the environment. Finally, further studies are needed to elucidate the mechanism of action of 4,4/'-(1-Methylpentylidene)bisphenol and its potential effects on human health.

Synthesis Methods

4,4/'-(1-Methylpentylidene)bisphenol can be synthesized through the reaction between 4,4/'-dihydroxydiphenylmethane and 1-methylpent-2-en-1-one. The reaction is catalyzed by a base, such as potassium carbonate, and carried out at a high temperature. The product is then purified through recrystallization. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst.

Scientific Research Applications

4,4/'-(1-Methylpentylidene)bisphenol has been widely used in scientific research due to its unique properties, such as its high thermal stability, good solubility in organic solvents, and low toxicity. It has been used as a monomer in the synthesis of various polymers, such as polycarbonates, polyesters, and polyurethanes. 4,4/'-(1-Methylpentylidene)bisphenol has also been used as a crosslinking agent in the preparation of epoxy resins and as a reactive diluent in the formulation of UV-curable coatings.

properties

CAS RN |

14007-30-8 |

|---|---|

Product Name |

4,4/'-(1-Methylpentylidene)bisphenol |

Molecular Formula |

C18H22O2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

4-[2-(4-hydroxyphenyl)hexan-2-yl]phenol |

InChI |

InChI=1S/C18H22O2/c1-3-4-13-18(2,14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-12,19-20H,3-4,13H2,1-2H3 |

InChI Key |

ZQTPHEAGPRFALE-UHFFFAOYSA-N |

SMILES |

CCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Canonical SMILES |

CC(CCCCC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

synonyms |

4,4'-(1-methylpentylidene)bisphenol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)